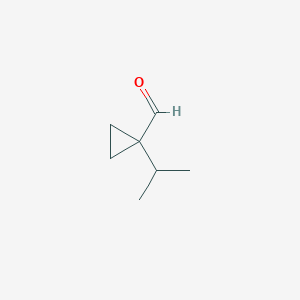

1-(Propan-2-yl)cyclopropane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)7(5-8)3-4-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLAZJMWZPNSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489468-09-9 | |

| Record name | 1-(propan-2-yl)cyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Propan 2 Yl Cyclopropane 1 Carbaldehyde and Analogs

Innovations in Scalable and Sustainable Synthesis

The demand for efficient and environmentally conscious chemical manufacturing has driven significant innovation in the synthesis of cyclopropyl (B3062369) carbonyl compounds. Modern approaches prioritize scalability and sustainability through novel process designs and catalytic systems.

Continuous-Flow Synthesis Protocols for Cyclopropyl Carbonyl Compounds

Continuous-flow chemistry offers a powerful platform for the scalable and safe synthesis of cyclopropyl aldehydes and ketones. mdpi.comnih.gov A notable development is the acid-catalyzed synthesis of arylthio-cyclopropyl carbonyl compounds from 2-hydroxycyclobutanones and aryl thiols using a packed-bed reactor. mdpi.comresearchgate.netmdpi.com This method employs a reusable solid acid catalyst, such as Amberlyst-35, which facilitates a C4-to-C3 ring contraction. mdpi.comunica.it

The process involves pumping a solution of the starting materials through a heated column packed with the catalyst. mdpi.com This technique allows for multigram-scale synthesis under mild conditions and offers excellent control over reaction parameters, leading to high yields and purity. nih.govunica.it The use of a solid, reusable catalyst aligns with the principles of green chemistry by minimizing waste. unica.it Research has demonstrated that this continuous-flow system can be operated for extended periods and the catalyst reused over multiple cycles without a significant loss of performance. researchgate.net

Table 1: Continuous-Flow Synthesis of Cyclopropyl Carbaldehydes Using an Amberlyst-35 Packed Column

| Thiol Substrate | Product | Isolated Yield (%) |

|---|---|---|

| Benzenethiol | 1-(Phenylthio)cyclopropane-1-carbaldehyde | 95 |

| 4-Methylbenzenethiol | 1-((4-Methylphenyl)thio)cyclopropane-1-carbaldehyde | 98 |

| 4-Methoxybenzenethiol | 1-((4-Methoxyphenyl)thio)cyclopropane-1-carbaldehyde | 96 |

| 4-Chlorobenzenethiol | 1-((4-Chlorophenyl)thio)cyclopropane-1-carbaldehyde | 92 |

| 2-Methylbenzenethiol | 1-((2-Methylphenyl)thio)cyclopropane-1-carbaldehyde | 85 |

Data sourced from studies on the catalyzed synthesis using AR-35 packed columns. unica.it

Catalytic Approaches in Compound Elaboration

Catalysis is central to the modern synthesis of cyclopropanes, offering pathways that are often more efficient and selective than stoichiometric methods. A variety of catalytic systems have been developed for the formation and functionalization of cyclopropyl rings.

One sustainable strategy is hydrogen-borrowing catalysis, which enables the α-cyclopropanation of ketones. nih.gov This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then participates in an aldol (B89426) condensation, followed by reduction of the resulting enone by the metal-hydride species formed in the initial step. nih.gov Another approach involves the intramolecular nucleophilic displacement of a leaving group, a classic method that has been updated with modern catalytic systems. nih.gov

For the direct formation of the cyclopropane (B1198618) ring, transition-metal-catalyzed reactions are prominent. Cobalt-catalyzed asymmetric cyclopropanation using gem-dichloroalkanes as carbene precursors offers a safer alternative to handling potentially explosive diazoalkanes. nih.govdicp.ac.cn This method is effective for a range of alkenes and is tolerant of various functional groups. dicp.ac.cn Furthermore, enzymatic catalysis, using engineered enzymes like myoglobin (B1173299) variants or ene reductases, has emerged as a powerful tool for constructing chiral cyclopropyl ketones with high stereoselectivity. mdpi.comrochester.edu

Chemoselective and Regioselective Synthesis Strategies

Achieving selectivity is a critical challenge in the synthesis of complex molecules with multiple functional groups or reactive sites. Chemoselectivity refers to a reagent's preference for reacting with one functional group over another, while regioselectivity refers to the control of reaction at a specific position on a molecule. youtube.com

In the context of cyclopropyl carbonyl compounds, chemoselectivity is crucial when other reducible or reactive groups are present in the molecule. For example, a reagent like sodium borohydride (B1222165) can selectively reduce a ketone in the presence of a less reactive ester group. youtube.com

Regioselectivity is paramount in reactions like the ring-opening of substituted cyclopropanes or in cyclization reactions to form the ring. For instance, samarium(II) iodide-mediated reductive ring-opening of cyclopropanes bearing carboxylate esters allows for the regioselective synthesis of α,γ-dideuterated esters. acs.org Similarly, in the cyclization of azidofluoroalkanes with ylides, regioselective control leads specifically to 1-fluoroalkyl-5-substituted-1,2,3-triazoles. acs.org The development of catalysts that can direct reactions to a specific site, even suppressing thermodynamically favored pathways, is a key area of research. acs.org

Enantioselective Synthesis of Chiral Derivatives and Analogs

The synthesis of specific stereoisomers (enantiomers) of chiral cyclopropanes is of high importance, as the biological activity of such compounds is often dependent on their three-dimensional structure. Enantioselective synthesis is achieved primarily through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis in Cyclopropane Formation and Transformation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This is the most elegant and atom-economical method for producing chiral compounds. For cyclopropane synthesis, the catalytic asymmetric addition of a carbene to an alkene is a general and powerful strategy. nih.govdicp.ac.cn

Various transition metals, including cobalt, copper, rhodium, and iridium, form the basis of effective chiral catalysts. dicp.ac.cnmdpi.comnih.gov The stereochemical outcome is controlled by chiral ligands coordinated to the metal center. Widely used ligand families include C2-symmetric bis(oxazoline) (Box) and pyridine (B92270) bis(oxazoline) (Pybox) ligands for copper and cobalt catalysts. dicp.ac.cnwiley-vch.de Co(II)-based metalloradical catalysis, using newly designed D2-symmetric chiral amidoporphyrins, has proven highly efficient for the asymmetric cyclopropanation of a broad range of alkenes with α-heteroaryldiazomethanes. nih.gov These systems can achieve high yields with excellent diastereoselectivity and enantioselectivity. nih.gov

Visible-light-activated chiral chromium catalysis has enabled novel enantioselective radical-polar crossover reactions, for example, in the three-component coupling of cyclopropanols, dienes, and aldehydes. acs.org Photocatalytic systems using a chiral Lewis acid in tandem with a transition metal photosensitizer have also been developed for asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones, yielding densely substituted cyclopentanes. nih.gov

Table 2: Examples of Asymmetric Catalysis in Cyclopropanation

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Rhodium Complex | Carbene transfer | α-Fluoroacrylates | Excellent ee |

| Co(II)-Amidoporphyrin | Radical Cyclopropanation | Alkenes + α-Heteroaryldiazomethanes | Excellent ee |

| Chiral-at-Metal Rh(III) Complex | [2+1] Cyclization | Vinyl sulfoxonium ylides | up to 94% ee |

| Engineered Myoglobin | Biocatalytic Cyclopropanation | Vinylarenes + Diazoketones | High ee |

| Chiral Chromium Complex | Radical-Polar Crossover | Cyclopropanols + Dienes + Aldehydes | >95% ee |

Data compiled from various studies on asymmetric catalysis. mdpi.comrochester.edunih.govacs.orgacs.org

Application of Chiral Auxiliaries in Stereocontrolled Synthesis

An alternative strategy for stereocontrolled synthesis involves the use of a chiral auxiliary. This method involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

A classic example is the use of Evans' oxazolidinone auxiliaries, which have been applied to a wide range of stereoselective reactions. nih.gov A more recent innovation is the concept of a "temporary stereocentre." rsc.org In this approach for synthesizing chiral cyclopropane-carboxaldehydes, an aldol reaction between a chiral auxiliary-bearing enolate and an α,β-unsaturated aldehyde creates a syn-aldol product. The newly formed β-hydroxyl stereocenter then directs a subsequent diastereoselective cyclopropanation. Finally, a retro-aldol cleavage removes the auxiliary and the temporary stereocenter, affording the chiral cyclopropane-carboxaldehyde with high enantiomeric excess (>95% ee). rsc.org

The strategic use of chiral substrates, where the chirality is inherent to the starting material, can also direct the outcome of cyclopropanation reactions, particularly in intramolecular processes or those assisted by directing groups like allylic alcohols. wiley-vch.dersc.org

Kinetic Resolution and Diastereomeric Salt Formation for Chiral Separation

The synthesis of enantiomerically pure 1-(propan-2-yl)cyclopropane-1-carbaldehyde and its analogs is crucial for various applications, particularly in pharmaceutical and materials science where stereochemistry dictates biological activity and material properties. Kinetic resolution and diastereomeric salt formation are two classical and widely employed methods for the separation of enantiomers from a racemic mixture. These techniques rely on the differential interaction of enantiomers with a chiral resolving agent or a catalyst.

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. This difference in reaction rates (kR vs. kS) allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. The efficiency of a kinetic resolution is determined by the selectivity factor (s = k_fast / k_slow), where a higher value indicates better separation.

For cyclopropane-containing molecules, enzymatic kinetic resolution has proven to be a powerful tool. While specific data on the kinetic resolution of this compound is not extensively documented, studies on analogous cyclopropane derivatives, such as trans-2-phenyl-cyclopropane-1-carboxylic acid derivatives, provide significant insights into the potential methodologies. researchgate.net Lipase-catalyzed reactions, in particular, have shown high enantioselectivity in the hydrolysis of esters or the esterification of carboxylic acids. researchgate.net

One approach involves the lipase-catalyzed hydrolysis of a racemic ester derivative of the corresponding cyclopropane carboxylic acid. In this scenario, the lipase (B570770) will selectively hydrolyze one enantiomer of the ester at a much faster rate, leaving the unreacted ester enriched in the other enantiomer. A study on the hydrolysis of trans-2-phenyl-cyclopropane-1-carboxylic acid ethyl ester demonstrated that the choice of solvent and enzyme is critical to achieving high enantioselectivity. researchgate.net For instance, the use of a water-acetone buffer system was shown to dramatically influence the enantioselectivity, with high E values (a measure of enantioselectivity) obtained in mixtures predominantly containing the organic solvent. researchgate.net

Conversely, enzymatic esterification of a racemic cyclopropane carboxylic acid can also be employed. Here, a chiral alcohol or an achiral alcohol with a stereoselective enzyme can be used to esterify one enantiomer preferentially.

The following table summarizes representative findings from a study on the enzymatic kinetic resolution of a cyclopropane derivative, illustrating the influence of reaction conditions on enantioselectivity.

Table 1: Enzymatic Kinetic Resolution of trans-2-phenyl-cyclopropane-1-carboxylic acid ethyl ester via Hydrolysis

| Enzyme | Cosolvent System | Enantioselectivity (E) | Reference |

| Lipase | Acetone/Water Buffer | ~150 | researchgate.net |

| Lipase | Other Organic Solvents | < 5 | researchgate.net |

This data is illustrative of the methodology and is based on an analogous cyclopropane derivative.

Diastereomeric Salt Formation

Diastereomeric salt formation is a widely used method for the resolution of racemic compounds that possess an acidic or basic functional group. libretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orggavinpublishers.com Once separated, the individual diastereomeric salts can be treated with an acid or base to regenerate the pure enantiomers of the original compound and recover the resolving agent. libretexts.org

For a compound like this compound, this method would typically be applied after converting the aldehyde to the corresponding carboxylic acid, 1-(propan-2-yl)cyclopropane-1-carboxylic acid. This racemic acid can then be resolved using a variety of commercially available chiral bases as resolving agents.

Commonly used chiral resolving agents for acidic compounds include:

Brucine libretexts.org

Strychnine libretexts.org

Quinine libretexts.org

(R)- or (S)-1-Phenylethanamine libretexts.org

The choice of resolving agent and solvent is critical and often determined empirically. The crystallization conditions, such as temperature and time, can also significantly impact the purity of the obtained enantiomer. It has been observed that kinetic control, where the desired diastereomeric salt crystallizes much faster, can lead to higher enantiomeric excess if the crystals are filtered quickly. gavinpublishers.com Prolonged crystallization times may allow the system to reach thermodynamic equilibrium, potentially resulting in a lower enantiomeric purity of the product. gavinpublishers.com

A case study on the resolution of (2-phenyl-1-methyl)-ethylamine with (-)-tartaric acid highlights the importance of kinetic control. Quick filtration of the crystallized diastereomeric salt yielded a product with high enantiomeric excess, whereas allowing the crystallization to proceed overnight led to a significant decrease in purity. gavinpublishers.com

The table below presents data from the resolution of a chiral amine using a chiral acid, demonstrating the effect of crystallization time on the enantiomeric excess (ee).

Table 2: Influence of Crystallization Time on the Resolution of (2-phenyl-1-methyl)-ethylamine with (-)-Tartaric Acid

| Crystallization Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| ~15 minutes | ~90 | 90 | gavinpublishers.com |

| Overnight | 97 | 44 | gavinpublishers.com |

This data is from an analogous resolution and illustrates the principles of diastereomeric salt formation.

Once the diastereomeric salts are separated, the enantiomerically pure 1-(propan-2-yl)cyclopropane-1-carboxylic acid can be liberated and subsequently converted back to the target aldehyde if required, using standard organic synthesis methods.

Reactivity Profiles and Reaction Mechanisms of 1 Propan 2 Yl Cyclopropane 1 Carbaldehyde

Intrinsic Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain, which is the primary driver for its unique reactivity compared to acyclic or larger cyclic alkanes. utexas.edupearson.com This strain arises from two main factors: angle strain due to the compression of C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbons, and torsional strain resulting from the eclipsed conformation of the hydrogen atoms on adjacent carbon atoms. libretexts.orgmasterorganicchemistry.com This inherent strain energy, estimated to be around 28 kcal/mol for the parent cyclopropane, weakens the C-C bonds and provides a thermodynamic driving force for ring-opening reactions. utexas.edu

Comprehensive Analysis of Ring-Opening Reactions

The presence of both a donor-like isopropyl group and an acceptor aldehyde group on the same carbon atom of the cyclopropane ring in 1-(propan-2-yl)cyclopropane-1-carbaldehyde classifies it as a donor-acceptor (D-A) cyclopropane. This substitution pattern significantly influences the mode and facility of ring-opening reactions.

Catalysis plays a crucial role in promoting the ring-opening of cyclopropanes. Lewis acids are commonly employed to activate the cyclopropane ring towards nucleophilic attack. In the context of this compound, a Lewis acid would coordinate to the carbonyl oxygen of the aldehyde group, enhancing its electron-withdrawing nature and further polarizing the C1-C2/C1-C3 bonds of the cyclopropane ring. This activation facilitates the cleavage of the ring.

Transition metal catalysis also offers a powerful avenue for ring-opening reactions. For instance, visible-light-mediated photoredox catalysis can be used to generate radical intermediates from cyclopropyl (B3062369) ketones, leading to ring-opening and subsequent cycloaddition reactions. nih.gov While this has been demonstrated for aryl cyclopropyl ketones, similar principles could be applied to this compound. The choice of catalyst and reaction conditions can lead to a variety of difunctionalized products. chemrxiv.org For example, enantioselective ring-opening reactions of D-A cyclopropanes have been achieved using chiral N-heterocyclic carbene (NHC) catalysts. scispace.com

A key feature of the reactivity of donor-acceptor cyclopropanes is the formation of 1,3-zwitterionic intermediates upon ring opening. mdpi.comresearchgate.net In the case of this compound, under the influence of a Lewis acid or thermal conditions, the C2-C3 bond can cleave heterolytically. The electron-donating isopropyl group stabilizes the resulting carbocation at one terminus, while the electron-withdrawing aldehyde group stabilizes the carbanion at the other, forming a 1,3-dipole.

These 1,3-zwitterionic intermediates are highly reactive and can be trapped by various dipolarophiles in formal (3+2) cycloaddition reactions to construct five-membered rings. nih.govrsc.org The reaction of such intermediates with alkenes, alkynes, or other unsaturated systems provides a versatile method for the synthesis of complex carbocyclic and heterocyclic scaffolds. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the zwitterion and the trapping agent.

Ring-enlargement reactions of cyclopropanes provide a powerful synthetic tool for accessing larger ring systems that can be challenging to synthesize by other means. These reactions are often driven by the release of ring strain. For this compound, a potential ring-enlargement pathway could involve a formal [3+2] cycloaddition followed by rearrangement.

Theoretical studies on donor-acceptor cyclopropanes have shown that the facility of ring-enlargement is highly dependent on the nature of the substituents. acs.org For instance, the recyclization of ring-opened species from alkyl cyclopropyl ketones to form cyclopentanones has been demonstrated, a process that can be promoted by strong acids like triflic acid. acs.org Similar acid-catalyzed ring expansion could be envisioned for this compound. Radical-mediated ring expansion reactions have also been reported, where the cleavage of an endocyclic bond in a cyclopropylcarbinyl radical leads to a larger ring. koreascience.kr

Influence of Ring Strain Energy on Reaction Energetics and Kinetics

The substantial ring strain energy of approximately 28 kcal/mol in the cyclopropane ring is a critical factor influencing the thermodynamics and kinetics of its reactions. utexas.edu This stored energy is released upon ring opening, providing a significant thermodynamic driving force for such processes. nih.gov Consequently, reactions that involve the cleavage of the cyclopropane ring are generally exothermic and irreversible.

From a kinetic perspective, the strained bonds in the cyclopropane ring are more easily broken than typical C-C single bonds. masterorganicchemistry.com However, the activation energy for ring-opening is also influenced by the transition state geometry. For instance, in SN2 reactions at a cyclopropyl carbon, the transition state requires a change in hybridization towards sp², which would ideally have 120° bond angles. The geometric constraints of the three-membered ring make achieving this geometry highly unfavorable, leading to a high activation barrier for such backside attacks. stackexchange.com In contrast, reactions that proceed through intermediates where the strain is progressively relieved, such as those involving radical or zwitterionic species, are kinetically more favorable.

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a key site of reactivity. Aldehydes are well-known electrophiles and participate in a wide range of nucleophilic addition reactions. The presence of the adjacent cyclopropane ring can influence the reactivity of the aldehyde. The sp-hybridized character of the C-C bonds in the cyclopropane ring can lead to a slight increase in the electronegativity of the attached carbon, potentially enhancing the electrophilicity of the carbonyl carbon.

Common reactions of the aldehyde group include:

Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and enolates to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Reductive Amination: Conversion to an amine via reaction with an amine followed by reduction.

Oxidation: Oxidation to the corresponding carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent.

Reduction: Reduction to the corresponding primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The aldehyde group can also participate in reactions that involve the cyclopropane ring. For example, in the presence of an N-heterocyclic carbene (NHC) catalyst, the aldehyde can be converted into a Breslow intermediate, which can then trigger a ring-opening of the cyclopropane, leading to annulation reactions. scispace.com

Nucleophilic Addition Reactions at the Carbonyl Center

The aldehyde functional group in this compound serves as a primary site for nucleophilic attack. Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon is electrophilic and readily reacts with a variety of nucleophiles. While specific experimental validation for this exact compound is not extensively detailed in the reviewed literature, its reactivity can be reliably predicted based on the well-established chemistry of aldehydes. libretexts.org

Common nucleophilic addition reactions include:

Organometallic Reagents : The addition of organolithium (RLi) or Grignard (RMgX) reagents is expected to proceed via nucleophilic attack on the carbonyl carbon to form a secondary alcohol after acidic workup. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the formation of a tetrahedral alkoxide intermediate which is subsequently protonated. masterorganicchemistry.com

Formation of Acetals : In the presence of an acid catalyst, alcohols can add to the aldehyde to form hemiacetals and subsequently acetals, which are useful as protecting groups in multi-step syntheses.

Formation of Imines : Primary amines can react with the aldehyde to form imines through a nucleophilic addition-elimination mechanism.

The steric hindrance presented by the adjacent isopropyl group may slow the rate of nucleophilic attack compared to less substituted aldehydes like cyclopropanecarbaldehyde.

| Reaction Type | Nucleophile | Reagent Example | Expected Product |

| Organometallic Addition | Carbanion | Phenyllithium (PhLi) | (1-(Propan-2-yl)cyclopropyl)(phenyl)methanol |

| Organometallic Addition | Carbanion | Ethylmagnesium bromide | 1-(1-(Propan-2-yl)cyclopropyl)propan-1-ol |

| Acetal Formation | Alcohol | Ethanol (in acid) | 1-(Diethoxymethyl)-1-(propan-2-yl)cyclopropane |

| Imine Formation | Amine | Methylamine | N-((1-(Propan-2-yl)cyclopropyl)methylene)methanamine |

This table presents the expected products from typical nucleophilic addition reactions based on the general reactivity of aldehydes.

Condensation Reactions and their Synthetic Utility

Condensation reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for carbon-carbon double bond formation from carbonyl compounds. wikipedia.orgorganic-chemistry.org These reactions transform the carbonyl group of this compound into an alkene.

The Horner-Wadsworth-Emmons reaction, in particular, involves the reaction of the aldehyde with a phosphonate (B1237965) carbanion. wikipedia.org This method is renowned for producing alkenes with high stereoselectivity, typically favoring the (E)-isomer. organic-chemistry.orgconicet.gov.ar The reaction begins with the deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then attacks the aldehyde. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org

The synthetic utility of these reactions is significant, as they convert the aldehyde into a vinylcyclopropane (B126155) derivative. These products are valuable intermediates for further transformations, including intramolecular rearrangements and cycloadditions. organicreactions.org

| Reaction Name | Reagent Type | Reagent Example | Expected Product | Synthetic Utility |

| Horner-Wadsworth-Emmons | Phosphonate Ylide | Triethyl phosphonoacetate | Ethyl 3-(1-(propan-2-yl)cyclopropyl)acrylate | Precursor for vinylcyclopropane rearrangements, Michael additions |

| Wittig Reaction | Phosphonium Ylide | Methyltriphenylphosphonium bromide | 1-(Propan-2-yl)-1-vinylcyclopropane | Precursor for vinylcyclopropane-cyclopentene rearrangement |

This table outlines key condensation reactions and the synthetic potential of the resulting vinylcyclopropane products.

Selective Oxidation to Corresponding Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 1-(propan-2-yl)cyclopropane-1-carboxylic acid, without affecting the cyclopropane ring. A variety of modern and classical reagents can achieve this transformation.

The Pinnick oxidation is a highly effective method that uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.org This reaction is known for its tolerance of a wide range of other functional groups and its applicability to sterically hindered aldehydes. wikipedia.orgnih.gov The mechanism involves the formation of chlorous acid (HClO₂) as the active oxidant. nrochemistry.com To prevent side reactions from the hypochlorous acid (HOCl) byproduct, a scavenger such as 2-methyl-2-butene (B146552) is typically added. wikipedia.orgnrochemistry.com

Another common method is oxidation with Tollens' reagent , an alkaline solution of an ammine-silver(I) complex, [Ag(NH₃)₂]⁺. wikipedia.orglibretexts.org This reaction serves as a classic qualitative test for aldehydes, where the aldehyde is oxidized to a carboxylate, and the silver(I) ions are reduced to elemental silver, forming a characteristic silver mirror on the glassware. wikipedia.orgtutorchase.comstackexchange.com

| Oxidation Method | Primary Reagent(s) | Key Features |

| Pinnick Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | High yield, mild conditions, tolerates sensitive functional groups, suitable for sterically hindered aldehydes. wikipedia.orgnih.gov |

| Tollens' Test | [Ag(NH₃)₂]⁺OH⁻ | Mild oxidation, specific to aldehydes over ketones, forms a silver mirror precipitate. libretexts.org |

| Jones Oxidation | Chromium trioxide (CrO₃) in sulfuric acid | Strong oxidizing conditions, less selective than Pinnick oxidation. |

| Permanganate Oxidation | Potassium permanganate (KMnO₄) | Strong oxidizing agent, conditions must be controlled to avoid ring cleavage. |

This table compares common methods for the selective oxidation of the target aldehyde.

Cycloaddition and Annulation Reactions

The strained cyclopropane ring, activated by the electron-withdrawing aldehyde group, can participate as a three-carbon synthon in various cycloaddition and annulation reactions. These reactions are driven by the release of ring strain (approximately 115 kJ/mol) and are often promoted by Lewis acids. nih.gov

Formal Cycloaddition Processes (e.g., (3+3), (3+2) Cycloadditions)

While classic Diels-Alder reactions are [4+2] cycloadditions, activated cyclopropanes are well-known to participate in formal [3+2] cycloadditions with various two-atom partners (dipolarophiles or electron-deficient alkenes). nih.govwikipedia.orgsci-hub.se In these processes, a Lewis acid typically coordinates to the carbonyl oxygen, enhancing the polarization of the cyclopropane C-C bonds and facilitating a ring-opening to form a 1,3-zwitterionic intermediate. This intermediate is then trapped by a dipolarophile to form a five-membered ring. researchgate.net

For this compound, the aldehyde acts as the activating "acceptor" group. While it is not a classic donor-acceptor (D-A) cyclopropane, which typically features an additional electron-donating group, it can still undergo related transformations under appropriate catalytic conditions. nih.gov The reaction of D-A cyclopropanes with thioketenes catalyzed by Sc(OTf)₃ is a documented example of a [3+2] cycloaddition to form tetrahydrothiophenes. nih.govresearchgate.net

Tandem and Domino Reaction Sequences

Tandem or domino reactions involving cyclopropanes offer an efficient route to complex molecular architectures in a single operation. acs.org These sequences often begin with the ring-opening of the cyclopropane, which generates a reactive intermediate that undergoes subsequent intramolecular reactions. acs.orgbeilstein-journals.org

A specific example involving this compound is its reaction with 2-ethynylindoles. This transformation proceeds through a tandem sequence initiated by the ring-opening of the cyclopropane to form a 1,3-zwitterionic intermediate. This intermediate then alkylates the indole (B1671886) at the C3 position, followed by a Conia-ene cyclization to furnish a fused tricyclic structure.

Intramolecular Rearrangement Reactions

While this compound itself does not readily undergo intramolecular rearrangements, its derivatives, particularly vinylcyclopropanes, are famous for participating in the vinylcyclopropane-cyclopentene rearrangement. organicreactions.orgwikipedia.org This transformation can be achieved by first converting the aldehyde into an alkene, for example, through a Wittig or HWE reaction (see Section 3.2.2).

The resulting 1-(propan-2-yl)-1-vinylcyclopropane can then rearrange upon heating to form a substituted cyclopentene (B43876). The mechanism of this rearrangement has been extensively studied and can proceed through two competing pathways: a concerted, orbital-symmetry-controlled acs.orgacs.org sigmatropic shift or a stepwise pathway involving a diradical intermediate. wikipedia.orgacs.orgacs.org The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane. wikipedia.org The thermal reaction typically requires high temperatures, but various transition metals (e.g., Ni(0), Rh(I)) can catalyze the rearrangement under milder conditions. nih.gov

Cyclopropyl Carbene Rearrangements

The generation of a carbene from the aldehyde functional group of this compound would be a critical first step to initiate a cyclopropyl carbene rearrangement. Typically, this transformation is achieved by converting the aldehyde to a tosylhydrazone, followed by decomposition under basic conditions (Bamford-Stevens reaction) or photochemically. soton.ac.ukresearchgate.net

Once the corresponding 1-(propan-2-yl)cyclopropyl carbene is formed, it is expected to undergo a rapid rearrangement involving the expansion of the cyclopropane ring. The inherent strain of the three-membered ring provides a strong thermodynamic driving force for this process. The generally accepted mechanism for the rearrangement of cyclopropyl carbenes involves the migration of one of the cyclopropyl C-C bonds to the carbene carbon, leading to the formation of a cyclobutene (B1205218). soton.ac.ukresearchgate.net

For this compound, the resulting carbene is asymmetrically substituted. This asymmetry raises the question of which of the adjacent cyclopropyl bonds will migrate. Studies on asymmetrically substituted cyclopropyl carbenes have indicated that the migration of the least substituted bond is often preferred. soton.ac.ukresearchgate.net In the case of the 1-(propan-2-yl)cyclopropyl carbene, the two bonds adjacent to the carbene center are part of the cyclopropane ring. The migration of either of these bonds would lead to the formation of a substituted cyclobutene. The regioselectivity of this ring-opening process would be influenced by both steric and electronic factors imparted by the isopropyl group.

Expected Reaction Pathway:

Carbene Formation: Conversion of this compound to its tosylhydrazone followed by treatment with a strong base (e.g., sodium methoxide) at elevated temperatures would generate the transient 1-(propan-2-yl)cyclopropyl carbene.

Ring Expansion: The carbene would then undergo a concerted or near-concerted rearrangement where a C-C bond of the cyclopropane ring migrates to the carbene center.

Product Formation: This migration would result in the formation of a substituted cyclobutene. The precise structure of the resulting cyclobutene would depend on which of the two equivalent C-C bonds migrates.

| Step | Description | Anticipated Intermediate/Product |

| 1 | Formation of Tosylhydrazone | 1-(1-(Propan-2-yl)cyclopropyl)methanone tosylhydrazone |

| 2 | Decomposition to Carbene | 1-(Propan-2-yl)cyclopropyl carbene |

| 3 | Ring Expansion | Substituted Cyclobutene |

Vinylcyclopropane Rearrangements

The vinylcyclopropane rearrangement is a thermally or photochemically induced isomerization of a vinylcyclopropane to a cyclopentene. wikipedia.org For this compound to undergo this type of rearrangement, it would first need to be converted into a derivative containing a vinyl group attached to the cyclopropane ring. A common synthetic route to achieve this would be a Wittig reaction or a similar olefination of the aldehyde group to introduce a carbon-carbon double bond.

Assuming the formation of a hypothetical 1-(1-(propan-2-yl)cyclopropyl)ethene, this molecule would be a substrate for the vinylcyclopropane rearrangement. This rearrangement is a classic example of a pericyclic reaction, although it can also proceed through a diradical mechanism, with the operative pathway being highly dependent on the substrate's substitution and the reaction conditions. wikipedia.org

The high temperatures typically required for thermal vinylcyclopropane rearrangements (often above 300°C) are a result of a significant activation energy barrier, which is around 50 kcal/mol for the parent system. wikipedia.orgnih.gov The release of the high ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides the thermodynamic driving force for the conversion to the more stable five-membered cyclopentene ring. wikipedia.org

Mechanistic Considerations:

Concerted Pericyclic Pathway: This pathway involves a concerted soton.ac.uknih.gov-sigmatropic shift of a carbon-carbon bond. The stereochemistry of the starting vinylcyclopropane can influence the stereochemistry of the resulting cyclopentene, in accordance with the Woodward-Hoffmann rules.

Diradical Pathway: This non-concerted pathway involves the homolytic cleavage of a cyclopropane C-C bond to form a diradical intermediate. This diradical can then undergo conformational changes before ring-closing to form the cyclopentene product. This pathway often leads to a mixture of stereoisomers.

The presence of the isopropyl group on the cyclopropane ring of the hypothetical vinylcyclopropane derivative would likely influence the reaction rate and potentially the regioselectivity of the ring opening. Bulky substituents can affect the conformational preferences of the transition states in both the pericyclic and diradical pathways.

| Reaction Type | Description | Key Intermediates | Expected Product |

| Olefination | Conversion of the aldehyde to a vinyl group (e.g., Wittig reaction). | Phosphonium ylide | 1-(1-(Propan-2-yl)cyclopropyl)ethene |

| Thermal Rearrangement | Heating of the vinylcyclopropane derivative. | Diradical or Pericyclic Transition State | Substituted Cyclopentene |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

High-resolution ¹H NMR spectroscopy for 1-(propan-2-yl)cyclopropane-1-carbaldehyde allows for the identification and differentiation of all non-equivalent protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aldehyde, isopropyl, and cyclopropane (B1198618) protons.

The aldehydic proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.0 and 10.0 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.

The isopropyl group gives rise to two distinct signals: a septet for the single methine proton (-CH(CH₃)₂) and a doublet for the six equivalent methyl protons (-CH(CH₃)₂). The methine proton's signal is split into a septet by its six neighboring methyl protons, while the methyl protons' signal is split into a doublet by the single methine proton.

The protons on the cyclopropane ring are diastereotopic and exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. These protons typically resonate in the upfield region of the spectrum, generally between δ 0.5 and 2.5 ppm, a characteristic feature of strained cyclopropyl (B3062369) systems. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) |

| Isopropyl (-CH (CH₃)₂) | 1.5 - 2.5 | Septet (sept) |

| Isopropyl (-CH(CH₃ )₂) | ~1.1 | Doublet (d) |

Note: The data in this table is based on established chemical shift principles and data for analogous structures. organicchemistrydata.org

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each non-equivalent carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield around δ 195-205 ppm. The quaternary carbon of the cyclopropane ring, to which the isopropyl and aldehyde groups are attached, is also distinctly deshielded relative to other cyclopropyl carbons. The carbons of the isopropyl group and the two methylene (B1212753) carbons of the cyclopropane ring would appear in the upfield aliphatic region. docbrown.infoorganicchemistrydata.org The highly strained cyclopropane ring carbons typically appear at unusually high field (low ppm values), sometimes even below 0 ppm, although substitution shifts them downfield. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C =O) | 195 - 205 |

| Quaternary Cyclopropane (C -CHO) | 35 - 50 |

| Isopropyl (-C H(CH₃)₂) | 25 - 40 |

| Cyclopropane Ring (-C H₂C H₂-) | 10 - 25 |

Note: The data in this table is based on established chemical shift principles and data for analogous structures. organicchemistrydata.orgpressbooks.pub

While one-dimensional NMR spectra establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed for more advanced structural elucidation. Techniques like COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons, for instance, between the isopropyl methine and methyl protons.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly valuable for confirming spatial relationships. NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. For this compound, a NOESY experiment could show correlations between the protons of the isopropyl group and the adjacent protons on the cyclopropane ring, thereby confirming their stereochemical arrangement.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group stretch in an aldehyde, typically appearing around 1700-1715 cm⁻¹. The presence of the aldehyde is further confirmed by two weaker, but characteristic, C-H stretching bands that appear around 2720 cm⁻¹ and 2820 cm⁻¹.

Other significant absorptions include the C-H stretching vibrations of the isopropyl and cyclopropane alkyl groups in the 2850-3000 cm⁻¹ region. Vibrations associated with the cyclopropane ring itself can also be observed in the fingerprint region, often around 1000–1100 cm⁻¹.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C-H) | Stretch | ~2820 and ~2720 | Weak to Medium |

| Aldehyde (C=O) | Stretch | 1700 - 1715 | Strong, Sharp |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

Note: The data in this table is based on established IR frequency data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the carbonyl group of the aldehyde.

This compound is expected to exhibit a weak absorption band in the UV region corresponding to the n → π* (n-to-pi-star) electronic transition of the carbonyl group. In non-conjugated aldehydes, this transition typically occurs at wavelengths (λ_max) between 280 and 300 nm. Because the molecule lacks extended conjugation, this absorption is expected to be of low molar absorptivity (ε). The absence of significant absorption at shorter wavelengths (around 200-250 nm) would confirm the lack of a π → π* transition associated with a conjugated system. science-softcon.de

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the precise molecular weight of this compound. For its molecular formula, C₇H₁₂O, the expected exact mass of the molecular ion [M]⁺ is 112.0888.

Under electron ionization (EI), the molecule would fragment in predictable ways. The molecular ion peak (m/z = 112) may be observed. Common fragmentation pathways would likely include:

Loss of the isopropyl group (-CH(CH₃)₂): Leading to a fragment ion at m/z = 69.

Loss of the formyl radical (-CHO): Resulting in a fragment ion at m/z = 83.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the cyclopropane ring.

Ring-opening pathways: The strained cyclopropane ring can undergo cleavage to form more stable acyclic fragment ions.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. nist.govnist.gov

Emerging Spectroscopic Techniques and Their Analytical Impact

Beyond the conventional spectroscopic methods, several emerging techniques offer deeper insights into the structure and stereochemistry of molecules like this compound.

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-NMR (LC-NMR), are powerful for the analysis of complex mixtures and for obtaining pure spectra of individual components. libretexts.orglibretexts.org For a volatile compound like this aldehyde, GC-MS would be particularly effective, providing both retention time for identification and a mass spectrum for structural confirmation.

Given that this compound is a chiral molecule, techniques for chiral analysis are highly relevant. Advanced chromatographic methods using chiral stationary phases can separate the enantiomers. blogspot.com Furthermore, emerging spectroscopic techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA) can provide information about the absolute configuration of chiral molecules. Microwave three-wave mixing is another emergent technique with high sensitivity for chiral analysis. pressbooks.pub

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide more detailed structural information by fragmenting specific ions and analyzing the resulting daughter ions. This can be particularly useful for distinguishing between isomers that might produce similar initial mass spectra. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular characteristics that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the distribution of electrons within the molecule.

A DFT study on 1-(Propan-2-yl)cyclopropane-1-carbaldehyde would calculate key parameters such as bond lengths, bond angles, and dihedral angles. For instance, it would reveal the precise orientation of the isopropyl and carbaldehyde groups relative to the cyclopropane (B1198618) ring. Analysis of the electronic structure would involve mapping the electron density, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential. This information is critical for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. For the simpler cyclopropanecarbaldehyde, DFT studies have shown that the formyl group significantly influences the electronic properties and bond lengths of the cyclopropane ring. A similar, but modulated, effect would be expected with the addition of the electron-donating isopropyl group.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-C (ring) Bond Length | Data not available |

| C-C (ring-isopropyl) Bond Length | Data not available |

| C-C (ring-aldehyde) Bond Length | Data not available |

| C=O Bond Length | Data not available |

| O-C-C (aldehyde) Bond Angle | Data not available |

This table is for illustrative purposes only. No published data exists for this specific molecule.

Computational methods can model the entire energy landscape of a chemical reaction. This involves calculating the energy of reactants, products, and the transition states that connect them. The difference in energy between the transition state and the reactants gives the activation barrier, which determines the reaction rate. The difference between products and reactants gives the reaction enthalpy (ΔH), indicating whether a reaction releases or absorbs heat.

For this compound, researchers could compute the activation barriers for reactions such as nucleophilic addition to the carbonyl group or ring-opening reactions characteristic of cyclopropanes. These calculations would clarify how the steric bulk and electronic influence of the isopropyl group affect reactivity compared to the unsubstituted cyclopropanecarbaldehyde.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can simulate these effects either explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium. Modeling solvation effects for reactions of this compound would provide a more realistic prediction of its chemical behavior in a laboratory setting, refining the calculated activation barriers and reaction enthalpies.

Predictive Computational Spectroscopy

Computational methods can predict various types of spectra, which is crucial for identifying and characterizing molecules.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. Theoretical NMR predictions for this compound would provide ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted spectra are invaluable for confirming the structure of synthesized compounds by comparing the theoretical data with experimental results. Studies on other cyclopropane derivatives have demonstrated that computational methods can accurately reproduce the characteristic upfield shifts of protons attached to the cyclopropane ring.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C | Data not available |

| Quaternary Ring C | Data not available |

| CH₂ Ring C | Data not available |

| Isopropyl CH | Data not available |

| Isopropyl CH₃ | Data not available |

This table is for illustrative purposes only. No published data exists for this specific molecule.

Theoretical calculations can also simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra.

IR Spectra Simulation: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. For this compound, key predicted peaks would correspond to the C=O stretch of the aldehyde, C-H stretches of the alkyl groups and the cyclopropane ring, and various bending vibrations.

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. This would predict the λ_max values for transitions, such as the n → π* transition of the carbonyl group.

Computational Approaches to Mechanistic Elucidation

Computational chemistry provides powerful tools to unravel the complex reaction mechanisms involving strained ring systems like this compound. Through the use of quantum chemical calculations, researchers can model reaction pathways, identify key energetic landmarks, and understand the electronic and steric factors that govern reactivity.

Transition State Characterization and Reaction Coordinate Analysis

The study of transition states is fundamental to understanding the kinetics and feasibility of a chemical reaction. For reactions involving cyclopropane derivatives, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to locate and characterize transition state structures. acs.org These calculations provide crucial information about the geometry and energy of the highest point along the reaction pathway.

For aldehydes attached to a cyclopropane ring, a key area of investigation is the conformational isomerism and the rotational barriers involved. Computational modeling of the internal rotational potential allows for the estimation of interconversion rates between different conformers, such as the syn and anti isomers of cyclopropanecarboxaldehyde. researchgate.net This analysis involves mapping the potential energy surface as the aldehyde group rotates relative to the cyclopropane ring. The transition state for this isomerization is the conformation where the aldehyde group is eclipsed with a C-C bond of the ring, representing the energy maximum.

In cycloaddition and rearrangement reactions, which are common for cyclopropanes, transition state analysis helps to elucidate the stereochemical and regiochemical outcomes. acs.orgyoutube.com For instance, in the thermal rearrangements of vinylcyclopropanes, computational studies have identified and characterized the transition states for ring-opening, which leads to the formation of diradical intermediates. nih.gov The energy barriers calculated for these transition states explain the reaction rates and the conditions required for the transformation. The analysis of the reaction coordinate, which is the lowest energy path connecting reactants to products via the transition state, provides a detailed depiction of the bond-breaking and bond-forming processes. rsc.org

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (B3LYP) | Studying rearrangements and stereoisomerizations of substituted vinylcyclopropanes. nih.gov | Identifies diradical transition states and intermediates, explaining product stereochemistry. nih.gov |

| Ab initio calculations (CASSCF, MP2) | Investigating cyclopropane-cyclopropane rearrangements and gas-phase isomerizations. acs.orgresearchgate.net | Provides accurate barrier heights for isomer interconversion and elucidates reaction mechanisms. acs.orgresearchgate.net |

| RRKM Theory | Estimating interconversion rates from computed potential energy surfaces. researchgate.net | Can reveal non-statistical effects if theoretical rates differ significantly from experimental data. researchgate.net |

Computational Identification and Characterization of Reaction Intermediates

Beyond transition states, computational chemistry is instrumental in identifying and characterizing the transient intermediates that form during a reaction. For a molecule like this compound, the strained three-membered ring and the reactive aldehyde group can give rise to a variety of intermediates depending on the reaction conditions.

Ring-opening reactions of cyclopropanes, often initiated by heat or light, can lead to the formation of diradical intermediates. nih.gov Computational studies, particularly those using multireference methods like CASSCF, are essential for describing the electronic structure of these species. nih.gov The calculations can predict the geometry and relative energies of different diradical conformers, which helps in understanding the stereochemical scrambling often observed in these reactions. nih.gov

In the presence of acids or electrophiles, protonated cyclopropanes can be formed. Ab initio calculations have been used to study the structure and stability of these cationic intermediates, revealing how the positive charge is distributed and how the molecule rearranges to more stable structures. acs.org For reactions involving the aldehyde group, such as nucleophilic additions, computational methods can model the formation of tetrahedral intermediates. These calculations provide insights into the stereoselectivity of such additions, which is influenced by the steric bulk of the isopropyl group and the cyclopropane ring.

Furthermore, radical reactions involving cyclopropyl (B3062369) aldehydes can lead to intermediates where the radical center is either on the cyclopropane ring or on the carbonyl group. researchgate.net DFT calculations can predict the relative stability of these radical intermediates and the pathways for their subsequent reactions, such as cyclization or fragmentation. researchgate.net

| Intermediate Type | Formation Condition | Computational Characterization Method | Significance |

|---|---|---|---|

| Diradicals | Thermal or photochemical ring-opening of vinylcyclopropanes. nih.gov | CASSCF, B3LYP nih.gov | Explains stereochemical outcomes in rearrangement reactions. nih.gov |

| Protonated Cyclopropanes (Carbocations) | Acid-catalyzed rearrangements. acs.org | Ab initio (MP2, G2) acs.org | Elucidates mechanisms of skeletal rearrangements in biosynthesis and synthesis. acs.org |

| Carbonyl and Vinyl Radicals | Radical-induced cyclizations. researchgate.net | DFT researchgate.net | Predicts feasibility and ring-size selectivity in radical cyclization reactions. researchgate.net |

Advancements in Machine Learning and Artificial Intelligence for Spectroscopic Analysis and Structure Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming computational chemistry, offering new ways to analyze complex data and predict molecular properties. uzh.ch For a compound like this compound, these technologies hold promise for accelerating spectroscopic analysis and improving the accuracy of structure prediction. asianresassoc.org

ML models can be trained on large datasets of known compounds and their corresponding spectra (e.g., NMR, IR, Raman) to predict the spectrum of a new molecule. uzh.chresearchgate.net These "Structure-to-Spectrum" models can significantly reduce the time and computational cost associated with traditional quantum mechanical calculations of spectroscopic properties. uzh.ch For complex molecules with many possible conformers, ML can help in analyzing the composite spectrum and deconvoluting the contributions from different isomers. researchgate.net Unsupervised ML techniques can identify key features and patterns in high-dimensional spectral data, aiding in the interpretation and understanding of how molecular structure influences spectroscopic output. researchgate.netpurdue.edu

| AI/ML Application | Description | Potential Impact on this compound Studies |

|---|---|---|

| Spectra Prediction | ML models trained on spectral databases predict NMR, IR, and Raman spectra from molecular structure. uzh.ch | Rapid generation of predicted spectra to aid in structural confirmation and analysis of reaction products. |

| Structure Elucidation | AI algorithms analyze spectroscopic data (Spec-to-Struc) to propose the most likely chemical structure. uzh.ch | Automated interpretation of experimental spectra to determine the structure of unknown derivatives or reaction products. |

| Generative Models for Drug Discovery | AI generates new molecules with optimized properties based on a known active scaffold. springernature.com | Design of novel derivatives with enhanced biological activity for applications such as GPR88 agonists. springernature.com |

| Analysis of High-Dimensional Data | Unsupervised ML methods identify correlations and principal components in complex datasets (e.g., from reaction monitoring). researchgate.net | Deeper understanding of reaction dynamics and conformational changes from spectroscopic data. researchgate.net |

Applications and Advanced Synthetic Utility in Organic Synthesis

Role as Versatile Building Blocks for Architecturally Complex Molecules

1-(Propan-2-yl)cyclopropane-1-carbaldehyde serves as a highly adaptable building block in organic synthesis. The inherent ring strain of the cyclopropane (B1198618) moiety and the electrophilicity of the aldehyde group provide dual points of reactivity, enabling chemists to construct architecturally complex molecules. nih.gov The cyclopropane unit offers a rigid, three-dimensional scaffold that is a prevalent motif in many natural products and pharmaceutically important molecules. nih.govresearchgate.net Its structure allows for participation in various transformations, including nucleophilic additions at the carbonyl group and ring-opening reactions, which lead to more elaborate and functionally diverse products.

Synthetic strategies often leverage the aldehyde for initial transformations, such as Wittig reactions or aldol (B89426) condensations, to extend the carbon skeleton before subsequent manipulation of the cyclopropane ring. youtube.com Furthermore, the presence of the isopropyl group introduces steric hindrance that can influence the stereochemical outcome of reactions, providing a degree of control in the synthesis of specific isomers. This makes the compound a valuable starting point for creating diverse libraries of lead-like compounds and molecular fragments for drug discovery. nih.gov Chemoenzymatic strategies, which combine selective enzymatic transformations with chemical diversification, can further expand the range of accessible complex scaffolds from cyclopropane-containing ketones and aldehydes. nih.gov

Strategic Precursors in the Synthesis of Diverse Nitrogen Heterocycles (e.g., Benzo[b]azepines, Tetrahydropyridazines)

The compound is a strategic precursor for synthesizing a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents. chimia.chmdpi.com Its aldehyde functionality is key to these transformations.

Tetrahydropyridazines : Cyclopropyl (B3062369) ketones, which can be readily prepared from the corresponding aldehyde, are known to react with hydrazines in a tandem reaction to form multisubstituted tetrahydropyridazines. bohrium.comnih.gov This transformation, catalyzed by triflic acid (TfOH), proceeds via a Cloke-Wilson-type rearrangement, demonstrating a powerful method for constructing these six-membered nitrogen heterocycles. bohrium.comnih.gov The reaction of this compound derivatives with hydrazines provides a direct route to these important scaffolds. researchgate.net

Benzo[b]azepines : Benzo[b]azepines, seven-membered nitrogen heterocycles, are another class of compounds accessible from cyclopropyl precursors. researchgate.netslideshare.net Synthetic methods include intramolecular cyclization of butenyl anilines and azide (B81097) rearrangement reactions. researchgate.netnih.gov The aldehyde group of this compound can be used to construct the necessary side chain on an aniline (B41778) derivative, which then undergoes intramolecular cyclization to form the azepine ring. researchgate.netnih.gov Rhodium-catalyzed carbonylative C-C bond activation of N-based directing groups on cyclopropanes offers a modular pathway to a wide range of complex heterocyclic systems, including azepines. chimia.ch

The table below summarizes synthetic routes to these heterocycles.

Table 1: Synthesis of Nitrogen Heterocycles| Heterocycle Class | General Precursor Requirement | Synthetic Strategy |

|---|---|---|

| Tetrahydropyridazines | Cyclopropyl ketones and hydrazines | TfOH-catalyzed tandem reaction involving Cloke-Wilson-type rearrangement. bohrium.comnih.gov |

| Benzo[b]azepines | Substituted anilines with appropriate side chains | I₂-promoted intramolecular oxidative cyclization or azide rearrangement. researchgate.netnih.gov |

Preparation of Enantiomerically Pure Compounds for Advanced Materials and Chemical Biology

The synthesis of enantiomerically pure compounds is critical for applications in advanced materials and chemical biology, where specific stereochemistry dictates function. This compound is a valuable starting material in this context. Methodologies for producing enantiopure cyclopropane derivatives often involve asymmetric catalysis or chemoenzymatic approaches. nih.govku.edu

Engineered enzymes, such as variants of myoglobin (B1173299) or nitric oxide dioxygenase, have been shown to catalyze highly diastereo- and enantioselective cyclopropanation reactions to produce chiral cyclopropyl ketones and esters. nih.govnih.gov These chiral ketones can be synthesized and then diversified chemically to yield a collection of enantiopure, structurally diverse cyclopropane-containing scaffolds. nih.gov Another approach involves the convergent preparation of enantiomerically pure polyalkylated cyclopropanes through selective sulfoxide (B87167)/lithium exchange reactions, which allows for the formation of both diastereoisomers from a single starting material. colab.wsnih.gov These methods provide access to chiral building blocks that are essential for developing novel materials and chemical probes. nih.govamericanelements.com

Application in Medicinal Chemistry as Key Synthetic Intermediates

In medicinal chemistry, this compound functions as a crucial synthetic intermediate. rsc.org Its unique structural features allow for its incorporation into a wide range of molecular frameworks designed for biological relevance. researchgate.net The cyclopropane ring is a desirable motif in drug design as it provides conformational rigidity and metabolic stability. researchgate.net

The compound serves as a precursor to novel molecular scaffolds that are of significant interest in chemical biology and drug discovery. whiterose.ac.uk A "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com By using this compound as a starting point, chemists can generate libraries of sp³-rich, three-dimensional molecules that mimic the structural complexity of natural products. nih.govwhiterose.ac.uk These nature-inspired scaffolds are considered highly attractive for screening programs aimed at identifying new therapeutic agents. whiterose.ac.uknih.gov For instance, the aldehyde can be transformed into cyclopropyl ketones, which are then diversified to produce a range of scaffolds including α-fluoroketones and 1,2-diketones, both of which are key pharmacophores. nih.gov

A specific application of this compound is in the synthesis of the core structure of G protein-coupled receptor 88 (GPR88) agonists. GPR88 has emerged as a novel drug target, prompting the development of synthetic agonists. nih.govnih.gov The design of these agonists often involves a cyclopropane-based framework. The synthesis of potent GPR88 agonists has been reported based on this cyclopropane core, highlighting the utility of this aldehyde as a key intermediate. Computational docking studies have helped refine the design of these novel agonists, which bind to an allosteric site on the receptor. nih.govnih.gov The development of these scaffolds provides a foundation for further optimization in medicinal chemistry programs. nih.gov

Potential Integration into Materials Science and Polymer Chemistry

The unique structure of this compound also suggests potential applications in materials science and polymer chemistry. The reactive aldehyde group can be utilized in polymerization reactions or for grafting onto polymer surfaces. For example, it can participate in condensation reactions to form polymer chains. The cyclopropane ring can be incorporated into polymeric materials, potentially imparting unique physical properties due to its strained nature and rigidity. chemistryviews.org While this area is less explored than its role in medicinal chemistry, the compound's bifunctional nature makes it an interesting monomer or building block for creating novel polymers and advanced materials. chemistryviews.org

Prospective Research Directions and Unexplored Scientific Avenues

Deeper Mechanistic Understanding of Cyclopropane (B1198618) Ring Strain and Aldehyde Carbonyl Reactivity Interplay

The reactivity of 1-(propan-2-yl)cyclopropane-1-carbaldehyde is dictated by the complex interplay between the inherent ring strain of the cyclopropane core and the electrophilic nature of the aldehyde's carbonyl group. The cyclopropane ring, with a significant strain energy of approximately 110–115 kJ/mol, is thermodynamically primed for ring-opening reactions. researchgate.netmdpi.com The presence of the electron-withdrawing aldehyde group further activates the ring, classifying it as a "donor-acceptor" (D-A) or "acceptor-only" cyclopropane, which significantly lowers the kinetic barrier for cleavage. researchgate.netmdpi.comresearchgate.netnih.gov

Future research should focus on quantitatively dissecting this relationship. Key questions remain regarding how the bulky isopropyl group sterically and electronically modulates the reactivity of both the cyclopropane ring and the adjacent carbonyl. Mechanistic studies, including kinetic analyses and isotopic labeling, could elucidate the precise pathways of its transformations. researchgate.net For instance, in reactions with nucleophiles, does the attack occur preferentially at the carbonyl carbon, or does it lead to a concerted or stepwise ring-opening? Understanding these subtleties is crucial for controlling reaction outcomes. A comparative analysis of reactivity, as outlined in the table below, could provide valuable insights.

Table 1: Comparative Reactivity Profile of Cyclopropanecarbaldehydes

| Compound | Key Feature | Predicted Reactivity Profile |

|---|---|---|

| This compound | Bulky isopropyl group | Reduced susceptibility to nucleophilic attack at the carbonyl due to steric hindrance; potential for altered regioselectivity in ring-opening reactions. |

| Cyclopropanecarbaldehyde | Unsubstituted | Higher intrinsic reactivity at the aldehyde; serves as a baseline for steric and electronic effects. |

| 1-Methylcyclopropane-1-carbaldehyde | Smaller methyl group | Intermediate steric hindrance and reactivity compared to the unsubstituted and isopropyl-substituted analogs. |

Furthermore, exploring the divergent reactivity of this molecule under different conditions—such as Lewis acid, Brønsted acid, or thermal activation—could reveal novel transformation pathways, including isomerizations to electrophilic alkenes or participation in domino reactions. mdpi.comacs.org

Identification and Development of Novel Catalytic Systems for Efficient Transformations

The dual functionality of this compound offers a rich landscape for the development of novel catalytic systems. Research should be directed toward catalysts that can selectively target either the aldehyde or the cyclopropane ring, or that can orchestrate tandem reactions involving both moieties.

Promising avenues include:

Hydrogen-Borrowing Catalysis: This sustainable method could be used for the α-cyclopropanation of ketones to form related structures, or to effect transformations on the aldehyde itself. acs.orgnih.gov An iridium-catalyzed hydrogen borrowing reaction, for example, has been shown to facilitate a cascade involving oxidation of cyclopropyl (B3062369) alcohols, aldol (B89426) condensation, and subsequent rearrangement. researchgate.net

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of olefins. researchgate.net Exploring enzymes for the selective reduction of the aldehyde in this compound to a chiral alcohol or for other transformations could provide highly efficient and green synthetic routes.

Photoredox Catalysis: Visible-light-mediated catalysis opens up reaction pathways involving radical intermediates. youtube.com Photo-induced single electron transfer (SET) could initiate ring-opening of the cyclopropane, creating a β-ketoalkyl radical that can be trapped by various partners, a process driven by the release of ring strain. researchgate.netchemrxiv.org

The development of catalysts that can perform ring-opening cross-coupling reactions or cycloadditions would be particularly valuable. nih.govrsc.org For example, systems that can mediate a [3+2]-cycloaddition with alkenes or other dipolarophiles would enable the rapid construction of complex five-membered carbo- and heterocyclic rings. researchgate.netrsc.org

Innovation in Asymmetric Methodologies for Higher Enantioselectivity and Efficiency

While this compound is achiral, its transformations provide a gateway to valuable chiral building blocks. The development of highly enantioselective methods is a critical research frontier. researchgate.netresearchgate.netnih.gov

Key strategies to explore include:

Asymmetric Aldehyde Functionalization: This involves the enantioselective addition of nucleophiles (e.g., organometallic reagents, enolates) to the carbonyl group. The development of chiral ligands for metals like Palladium(II) or chiral organocatalysts could facilitate these transformations with high stereocontrol. nih.govscispace.com

Catalytic Asymmetric Ring-Opening: Designing chiral catalysts that can induce an enantioselective ring-opening reaction with a subsequent functionalization step would be a significant advance. This could involve chiral Lewis acids or transition metal complexes that differentiate between the enantiotopic faces of the cyclopropane ring during activation. scispace.com

Temporary Stereocenter Approach: An innovative strategy involves a sequence of aldol-cyclopropanation-retro-aldol reactions. rsc.orgnih.govrsc.orgnih.govlookchem.com This method uses a chiral auxiliary to first create a temporary stereocenter, which then directs a diastereoselective reaction on the molecule (like a cyclopropanation). A final retro-aldol cleavage removes the auxiliary and the temporary stereocenter, yielding an enantiopure chiral product. rsc.orgnih.gov Applying this concept to the synthesis of chiral derivatives from this compound could provide access to a wide range of enantiomerically pure compounds.

The goal is to achieve high yields and excellent enantioselectivities (high % ee), which is a persistent challenge in the synthesis of highly substituted cyclopropanes. researchgate.netnih.gov

Integration of Flow Chemistry and Sustainable Synthetic Practices for Industrial Relevance

For any synthetic methodology to be industrially viable, it must be scalable, safe, and sustainable. Continuous flow chemistry offers significant advantages over traditional batch processing in all these areas. researchgate.netacs.orgrsc.org

Future research should focus on translating the synthesis and transformations of this compound into continuous flow systems. chemistryviews.orgrsc.org Key benefits include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which is particularly advantageous when dealing with potentially hazardous intermediates like diazo compounds or highly exothermic reactions. researchgate.net

Precise Control and Reproducibility: Automated flow platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and excellent reproducibility. researchgate.net